molecular formula C13H10N2O4 B1680784 Sarubicin B CAS No. 84745-01-7

Sarubicin B

Cat. No.: B1680784
CAS No.: 84745-01-7
M. Wt: 258.23 g/mol
InChI Key: GEZOTJVKGITFJU-UHFFFAOYSA-N
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Description

Sarubicin B is a complex organic compound with the molecular formula C13H10N2O4 This compound is known for its unique structure, which includes a naphthalene ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sarubicin B typically involves multi-step organic reactions. One common synthetic route includes the acetylation of 3-amino-2-naphthalenecarboxamide followed by oxidation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sarubicin B undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Sarubicin B has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sarubicin B involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Sarubicin B: shares similarities with other naphthalene derivatives, such as naphthoquinones and naphthalimides.

    Naphthoquinones: Known for their redox properties and potential as anticancer agents.

    Naphthalimides: Studied for their use in photodynamic therapy and as fluorescent probes.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

84745-01-7

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

5-acetyl-1-hydroxy-3-imino-4-oxonaphthalene-2-carboxamide

InChI

InChI=1S/C13H10N2O4/c1-5(16)6-3-2-4-7-8(6)12(18)10(14)9(11(7)17)13(15)19/h2-4,14,17H,1H3,(H2,15,19)

InChI Key

GEZOTJVKGITFJU-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N

SMILES

CC(=O)C1=CC=CC2=C1C(=O)C(=N)C(=C2O)C(=O)N

Canonical SMILES

CC(=O)C1=CC=CC2=C1C(=O)C(=C(C2=O)C(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sarubicin B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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